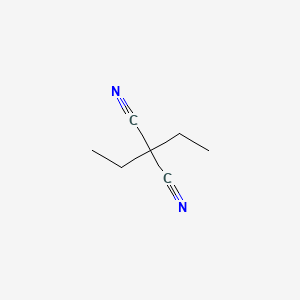
(4-Ethoxyphenyl)(piperidin-4-yl)methanol
Übersicht
Beschreibung
“(4-Ethoxyphenyl)(piperidin-4-yl)methanol” is a biochemical used for proteomics research . It has a molecular formula of C14H21NO2 and a molecular weight of 235.32 .
Molecular Structure Analysis
The InChI code for “(4-Ethoxyphenyl)(piperidin-4-yl)methanol” is 1S/C14H21NO2/c1-2-17-13-5-3-11(4-6-13)14(16)12-7-9-15-10-8-12/h3-6,12,14-16H,2,7-10H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“(4-Ethoxyphenyl)(piperidin-4-yl)methanol” is a solid at room temperature . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Selective Estrogen Receptor Modulators (SERMs)
A study on the synthesis of novel compounds for estrogen receptor modulation, which are crucial in addressing conditions like osteoporosis and breast cancer, highlighted the relevance of structurally related compounds. The research identified compounds with potent estrogen antagonist properties in breast and uterine tissues, significantly contributing to the development of SERMs with improved efficacy and safety profiles (Palkowitz et al., 1997).
Novel Pyridine Derivatives
Another study focused on the synthesis of novel pyridine derivatives, showcasing the versatility of piperidinyl-related compounds in creating new chemical entities with potential antimicrobial activities. This highlights the compound's role in expanding the library of molecules with potential therapeutic applications (Wu Feng, 2011).
Electrolytic Systems in Organic Synthesis
Research into developing novel electrolytic systems for organic synthesis used solid-supported bases for in situ generation of supporting electrolytes, demonstrating the compound's utility in improving synthetic methodologies for organic compounds. This approach offers a sustainable alternative to traditional synthesis routes, with applications spanning pharmaceuticals and materials science (Tajima & Fuchigami, 2005).
Antitubercular Activities
The development of new antitubercular agents is a critical area of research due to the global burden of tuberculosis. A study synthesizing cyclopropyl methanols, including compounds structurally related to (4-Ethoxyphenyl)(piperidin-4-yl)methanol, showed promising in vitro and in vivo antitubercular activities. This research underscores the potential for developing new treatments for tuberculosis, including drug-resistant strains (Bisht et al., 2010).
Advanced Materials and Catalysis
In the field of materials science and catalysis, the compound's derivatives have been explored for their role in ligand exchange reactions and surface site probing on nanocrystals. Such studies are pivotal for the development of new materials with specific catalytic, optical, or electronic properties, with broad applications in technology and industry (Klausmeyer et al., 2003).
Safety And Hazards
The safety data sheet (SDS) for “(4-Ethoxyphenyl)(piperidin-4-yl)methanol” can be found at the provided link . The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
(4-ethoxyphenyl)-piperidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-17-13-5-3-11(4-6-13)14(16)12-7-9-15-10-8-12/h3-6,12,14-16H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTYXPOFKMCTJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388170 | |
| Record name | (4-ethoxyphenyl)(piperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)(piperidin-4-yl)methanol | |
CAS RN |
889957-75-9 | |
| Record name | (4-ethoxyphenyl)(piperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Methoxyphenoxy)-3-[4-(2-Methoxyphenyl)Piperidino]Propan-2-Ol](/img/structure/B1607730.png)
![ethyl 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1607736.png)
![2-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-3-nitrobenzoic acid](/img/structure/B1607738.png)
![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1607739.png)
![Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate](/img/structure/B1607741.png)


![2-[(4-Chlorophenyl)thio]-3-nitropyridine](/img/structure/B1607744.png)





![1,6,8-Trimethyl-1,2,3,6-tetrahydrodipyrazolo[3,4-b:3,4-d]pyridin-3-one](/img/structure/B1607752.png)